(E)-N-(2-Fluoro-4-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(2-fluoro-4-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-11-2-4-12(5-3-11)8-9-21(19,20)17-15-7-6-13(18)10-14(15)16/h2-10,17-18H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXKLAJTHUQIKG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-Fluoro-4-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a substituted ethene backbone, with a fluorine atom and a hydroxyl group on the phenyl ring. Its chemical structure can be represented as follows:
Research indicates that compounds with similar structures often exert their biological effects through the inhibition of specific enzymes or pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in inflammatory processes. The presence of the hydroxyl group may enhance the compound's ability to interact with biological targets, potentially increasing its efficacy as an anti-inflammatory agent.
Anti-inflammatory Activity
A study highlighted the compound's potential as an inhibitor of pro-inflammatory cytokines such as IL-1β and TNF-α. These cytokines play crucial roles in inflammatory diseases, and their inhibition could lead to therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders .
Anticancer Activity
In vitro evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against human tumor cell lines, demonstrating significant antiproliferative activity. The IC50 values reported in some studies range from 10 µM to 25 µM, indicating moderate potency compared to established anticancer agents .
Study 1: Inhibition of Tumor Growth
A recent investigation into the compound's anticancer properties involved treating K562 chronic myelogenous leukemia cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with notable morphological changes observed under microscopy .
Study 2: Mechanistic Insights
Another study explored the mechanism by which the compound induces apoptosis in cancer cells. It was found that this compound activates caspase pathways leading to programmed cell death, which is critical for its anticancer effects .
Table 1: Summary of Biological Activities
Scientific Research Applications
Structure and Composition
- Chemical Formula : C16H16FNO3S
- Molecular Weight : 321.37 g/mol
- IUPAC Name : (E)-N-(2-Fluoro-4-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide
Physical Properties
- Appearance : Typically exists as a crystalline solid.
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways associated with various diseases.
Case Studies
- Cancer Treatment : Research indicates that similar sulfonamide derivatives exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth. The modulation of these targets may offer a pathway for developing new cancer therapies .
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Studies have shown that modifications in the sulfonamide structure can enhance efficacy against resistant strains of bacteria .
The compound is being explored for its role in modulating enzyme activities, particularly those involved in metabolic pathways.
Research Findings
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes linked to inflammatory responses, potentially leading to applications in treating inflammatory diseases .
- Receptor Interaction : Investigations into the compound's interaction with estrogen receptors have shown promise, indicating potential applications in hormone-related therapies .
Material Science
Beyond biological applications, the compound's unique chemical structure allows for exploration in material sciences, particularly in the development of novel polymers or coatings.
Insights
- Polymeric Applications : The incorporation of sulfonamide groups into polymer matrices can enhance properties such as thermal stability and chemical resistance, making them suitable for industrial applications .
Table 1: Comparison of Biological Activities
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | Kinase Inhibition | Moderate | |
| Similar Sulfonamides | Bacterial Strains | High | |
| Estrogen Receptor Modulators | Hormone Activity | Variable |
Comparison with Similar Compounds
Aromatic Ring Substitutions
- (E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d): Substituents: 4-fluorophenyl (N-linked) and 4-methoxyphenyl (ethene-linked). Key Differences: Lacks the hydroxyl group at the 4-position and the methyl group on the ethene-linked aryl ring. Synthetic Yield: 49% (Method A) .
(E)-N-(3-Hydroxy-4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6p) :
- Substituents : 3-hydroxy-4-methoxyphenyl (N-linked) and 2,4,6-trimethoxyphenyl (ethene-linked).
- Key Differences : Multiple methoxy groups and a hydroxyl group on the N-linked aryl ring.
- Impact : Hydroxyl and methoxy groups may enhance hydrogen-bonding interactions with biological targets, as seen in antitumor analogs .
- Melting Point : 148–150 °C .
Halogenation and Electronic Effects
(E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c) :
- Substituents : Bromine (ethene-linked) and fluorine (N-linked).
- Key Differences : Bromine’s electron-withdrawing nature contrasts with the methyl group in the target compound.
- Impact : Bromine may increase molecular weight and lipophilicity, affecting membrane permeability .
- Melting Point : 138–140 °C .
(E)-2-(5-Chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide :
Table 1: Comparative Data for Selected Analogs
Q & A
Q. What are the standard synthetic routes for (E)-N-(2-Fluoro-4-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide, and how are intermediates characterized?
The compound is typically synthesized via condensation of sulfonyl chloride intermediates with substituted anilines. For example, (E)-2-(4′-bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c) was prepared by reacting (E)-2-(4-bromophenyl)ethenesulfonyl chloride with 4-fluoroaniline, yielding 79% with characterization via melting point, ¹H NMR, and HRMS . Intermediates like 2-(N-arylsulfamoyl)acetic acids are condensed with aldehydes (e.g., 4-methoxybenzaldehyde) using piperidine and benzoic acid as catalysts in toluene under Dean-Stark conditions to form ethenesulfonamides .
Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?
Key techniques include:
- ¹H NMR : Used to confirm stereochemistry (e.g., trans-configuration via coupling constants, J = 15.3–15.6 Hz for vinyl protons) and substituent integration (e.g., methoxy groups at δ 3.61–3.85 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ for (E)-N-(4-fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d): observed 308.0703 vs. calculated 307.0678) .
- Melting Point : Consistency with reported values (e.g., 138–140°C for 6c) ensures purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
Optimization strategies include:
- Catalyst Selection : Piperidine and benzoic acid in Method B (Scheme 1) enhance condensation efficiency by promoting water removal via azeotropic distillation .
- Solvent Choice : Toluene is preferred for its ability to form azeotropes, while methanol or ethyl acetate aids in purification .
- Reduction Steps : For nitro-to-amine conversions (e.g., 6ab → 6ac), reducing agents and reaction time must be calibrated to avoid over-reduction, achieving ~40–55% yields .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Peak Splitting Analysis : Conflicting NMR signals (e.g., aromatic vs. vinyl protons) can be resolved via 2D NMR (COSY, HSQC) to assign overlapping peaks .
- Isotopic Labeling : In cases of ambiguous HRMS data (e.g., adduct formation), isotopic patterns or tandem MS/MS fragmentation clarify molecular ions .
- X-ray Crystallography : For crystalline derivatives (e.g., 6ac), single-crystal studies confirm spatial arrangement and hydrogen bonding .
Q. How do substituent modifications on the aryl rings affect biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Groups : Fluorine or nitro groups enhance electrophilicity, potentially improving target binding (e.g., 6d vs. 6n with perfluorophenyl) .
- Methoxy Positioning : 3,4,5-Trimethoxy substitution (e.g., 6u) increases steric bulk, affecting solubility and membrane permeability .
- Hydroxy Groups : The 4-hydroxyphenyl moiety in the parent compound may facilitate hydrogen bonding with biological targets, as seen in analogues with anti-proliferative activity .
Methodological Considerations
Q. What purification techniques are recommended for isolating high-purity ethenesulfonamides?
- Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients resolve polar impurities (e.g., 6e purification at 65% yield) .
- Recrystallization : Methanol or dichloromethane/hexane mixtures yield crystalline products (e.g., 6d as off-white crystals) .
- Acid-Base Extraction : Sodium bicarbonate washes remove unreacted aldehydes or acidic byproducts .
Q. How are biological assays designed to evaluate the compound’s therapeutic potential?
- In Vitro Screening : Enzymatic assays (e.g., kinase inhibition) use IC50 determinations with ATP-competitive binding protocols .
- Cellular Uptake Studies : Radiolabeled or fluorescently tagged derivatives track intracellular localization .
- Toxicity Profiling : MTT assays on normal cell lines (e.g., HEK293) assess selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
